molecular formula C14H25N5O2S B4495778 N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE

N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE

Cat. No.: B4495778
M. Wt: 327.45 g/mol
InChI Key: HOCOIFLIJJYWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an aldehyde and a guanidine derivative.

    Substitution reactions: Introduction of the ethyl and methyl groups can be done through alkylation reactions using appropriate alkyl halides.

    Sulfonylation: The propane-1-sulfonyl group can be introduced via a sulfonylation reaction using propane-1-sulfonyl chloride and a base.

    Piperazine attachment: The piperazine moiety can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ETHYL-4-METHYL-6-[4-(METHANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
  • N-ETHYL-4-METHYL-6-[4-(ETHANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE

Uniqueness

N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE is unique due to its specific structural features, such as the propane-1-sulfonyl group and the piperazine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-ethyl-4-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2S/c1-4-10-22(20,21)19-8-6-18(7-9-19)13-11-12(3)16-14(17-13)15-5-2/h11H,4-10H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCOIFLIJJYWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
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N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
Reactant of Route 3
N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
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N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
Reactant of Route 5
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N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE
Reactant of Route 6
N-ETHYL-4-METHYL-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-2-AMINE

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